molecular formula C21H19BrN2O B7690632 2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide

2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B7690632
M. Wt: 395.3 g/mol
InChI Key: WYBHNFZSOPWHQQ-UHFFFAOYSA-N
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Description

2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide is a chemical compound with the molecular formula C15H14BrNO It is known for its unique structure, which includes a bromine atom attached to a benzamide group, along with a 3,4-dimethylphenyl and pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide typically involves the bromination of a precursor benzamide compound. One common method involves the reaction of 2-bromobenzoyl chloride with N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide is unique due to the presence of both the 3,4-dimethylphenyl and pyridin-3-ylmethyl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O/c1-14-9-10-16(12-15(14)2)20(17-6-5-11-23-13-17)24-21(25)18-7-3-4-8-19(18)22/h3-13,20H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBHNFZSOPWHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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